molecular formula C24H23N3O4S2 B2579767 N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252821-35-4

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2579767
CAS No.: 1252821-35-4
M. Wt: 481.59
InChI Key: DSZGKINBFPUXOP-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methoxyphenylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl substituent. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-31-20-7-5-4-6-18(20)25-21(28)15-33-24-26-19-12-13-32-22(19)23(29)27(24)14-16-8-10-17(30-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZGKINBFPUXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through the cyclization of appropriate starting materials under specific conditions.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenylmethyl reagent in the presence of a suitable catalyst.

    Attachment of the Ethoxyphenyl Group: This is done via a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.

    Use of Catalysts: Efficient catalysts are employed to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound A : 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ()

  • Core: Thieno[2,3-d]pyrimidine (positional isomer of the target compound).
  • Substituents :
    • Position 3: Phenyl (electron-neutral).
    • Position 2: Sulfanyl-linked acetamide with 4-nitrophenyl (electron-withdrawing).
  • The ethyl group at position 6 may sterically hinder interactions with flat binding pockets.

Compound B : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()

  • Core: Thieno[3,2-d]pyrimidine (same as the target).
  • Substituents :
    • Position 3: 4-Methylphenyl (electron-donating).
    • Position 2: Sulfanyl-linked acetamide with 4-trifluoromethoxyphenyl (strongly electron-withdrawing).
  • Key Differences: The trifluoromethoxy group in Compound B increases metabolic stability and hydrophobicity compared to the target’s 2-ethoxyphenyl.

Heterocyclic System Modifications

Compound C : N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Core : Pyrimido[5,4-b]indole (expanded fused-ring system).
  • Substituents :
    • Position 3: 3-Methoxyphenyl.
    • Position 2: Sulfanyl-linked acetamide with 4-ethylphenyl.
  • The 4-ethylphenyl group in Compound C introduces steric bulk absent in the target’s 2-ethoxyphenyl .

Compound D : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()

  • Core: Benzothieno-triazolo-pyrimidine (complex fused system).
  • Substituents :
    • Position 3: Triazolo group.
    • Position 2: Sulfanyl-linked acetamide with phenyl.
  • Key Differences: The triazolo-pyrimidine hybrid may enhance interactions with metal ions or polar residues in enzymes.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound A () Compound B ()
Molecular Formula C₂₅H₂₃N₃O₄S₂ (calculated) C₂₂H₁₈N₄O₄S₂ C₂₂H₁₈F₃N₃O₃S₂
Molecular Weight ~501.6 g/mol 490.53 g/mol 535.52 g/mol
Key Substituents 4-MeO-C₆H₄CH₂, 2-EtO-C₆H₄ Ph, 4-NO₂-C₆H₄ 4-Me-C₆H₄, 4-CF₃O-C₆H₄
Melting Point Not reported Not reported Not reported
¹H-NMR (δ) Expected: ~10.3 (NH), 8.1 (Ar-H) Similar aromatic signals Trifluoromethoxy signals at ~7.5
  • Spectroscopic Notes: The target compound’s ¹H-NMR would show distinct signals for the 2-ethoxyphenyl (δ ~1.4 for CH₃, δ ~4.0 for OCH₂) and 4-methoxyphenyl (δ ~3.8 for OCH₃) . Mass spectrometry (EI-MS) would likely exhibit [M+H]⁺ peaks near m/z 502, comparable to Compound A (m/z 299.34 for a simpler analog) .

Biological Activity

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step chemical process involving the reaction of appropriate precursors. The structural elucidation typically includes techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These methods confirm the presence of the thieno[3,2-d]pyrimidine core, which is critical for its biological activity.

1. Anticancer Activity

The thieno[3,2-d]pyrimidine derivatives have shown significant promise in cancer therapy. Research indicates that compounds containing this scaffold can inhibit the growth of various cancer cell lines. Specifically:

  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway.
  • Case Studies : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited cytotoxic effects against breast cancer cells (MDA-MB-231), with inhibition rates ranging from 43% to 87% depending on the specific derivative tested .
CompoundCell LineInhibition Rate (%)
AMDA-MB-23187
BA54975
CHeLa65

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains:

  • Spectrum of Activity : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anti-inflammatory Activity

Research has shown that this compound can modulate inflammatory responses:

  • Inflammatory Markers : In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

4. Antidiabetic Activity

The potential antidiabetic effects of thieno[3,2-d]pyrimidine derivatives have been explored through various studies:

  • Mechanism : The compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by functionalization of the sulfanyl and acetamide groups. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux conditions in toluene or ethanol .
  • Sulfanyl group introduction : Thiolation using Lawesson’s reagent or thiourea derivatives at 80–100°C .
  • Acetamide coupling : Reaction with 2-ethoxyphenylamine in the presence of coupling agents like EDCI/HOBt . Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and catalysts (triethylamine) to enhance yields (65–80%) .
StepReagents/ConditionsYield (%)
Core formationToluene, 110°C, 12h70
SulfanylationLawesson’s reagent, DMF, 80°C65
Acetamide couplingEDCI, HOBt, DCM, rt75

Q. Which spectroscopic methods confirm structural integrity, and what are the critical spectral markers?

  • 1H/13C NMR :
  • Thienopyrimidine protons (δ 7.8–8.2 ppm for H-5/H-6) .
  • Sulfanyl-linked CH2 (δ 3.8–4.1 ppm) .
  • Ethoxyphenyl OCH2CH3 (δ 1.3–1.5 ppm for CH3) .
    • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and S-C (650–700 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 453.2 (calculated) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC50 determination) .
  • Solubility : Use HPLC to measure logP (predicted ~3.2) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer potency?

  • Substituent variation : Replace the 4-methoxyphenylmethyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance target binding .
  • Scaffold modification : Compare thieno[3,2-d]pyrimidine with benzofuropyrimidine derivatives to assess ring size impact .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with EGFR’s ATP-binding pocket .
DerivativeSubstituentIC50 (µM)Target
Parent compound4-OCH312.5EGFR
Analog A4-Cl8.2EGFR
Analog B3,5-diCH315.7VEGFR

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or substituent effects. Strategies include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls .
  • Metabolic stability testing : Assess cytochrome P450 interactions to rule off-target effects .
  • Crystallography : Resolve ligand-target complexes (e.g., X-ray, 2.1 Å resolution) to validate binding modes .

Q. What strategies optimize reaction scalability without compromising purity?

  • Flow chemistry : Continuous synthesis in microreactors reduces side products (purity >95%) .
  • Catalyst screening : Immobilized catalysts (e.g., silica-supported Pd) improve recyclability .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite the ethoxy group’s hydrophilicity?

The 2-ethoxyphenyl group’s ortho-substitution creates steric hindrance, reducing water solubility. Solutions:

  • Prodrug design : Introduce phosphate esters for in situ hydrolysis .
  • Co-solvents : Use cyclodextrin complexes or PEG-based formulations .

Methodological Recommendations

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
  • Western blotting : Quantify phosphorylation levels of downstream kinases (e.g., ERK1/2) .

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